4-Aminoquinoline
Overview
Description
4-Aminoquinoline is a form of aminoquinoline with the amino group positioned at the fourth carbon of the quinoline ring. This compound has been extensively studied and utilized due to its significant pharmacological properties, particularly in the treatment of malaria. Derivatives of this compound, such as chloroquine and amodiaquine, have been pivotal in combating erythrocytic plasmodial infections .
Mechanism of Action
Target of Action
4-Aminoquinoline primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum . This compound is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs .
Mode of Action
It is thought to inhibit heme polymerase activity . This inhibition results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it into a less toxic form . This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium falciparum . By inhibiting heme polymerase, this compound prevents the conversion of toxic free heme into non-toxic hemozoin . This leads to an accumulation of toxic free heme, which is detrimental to the parasite .
Pharmacokinetics
It is known that due to the weak base properties of this compound and related analogues, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (dv) of the parasite .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the parasite’s membrane function due to the toxicity of the drug-heme complex . This leads to the death of the parasite, effectively treating the malaria infection .
Action Environment
Environmental factors can influence the action of this compound. For instance, oxygen tension has been found to be a particularly important factor governing its activity against P. falciparum . High O2 tension (21%) leads to increased efficacy of the drug compared to lower (10%) O2 tension . Furthermore, the O2 influence was found to be strain-specific, with particular occurrence in resistant strains .
Biochemical Analysis
Biochemical Properties
4-Aminoquinoline and its derivatives, such as chloroquine and amodiaquine, are known to exhibit various pharmacological properties such as antimalarial, anticancer, antitubercular, and antivirus . They interact with various enzymes and proteins, including heme polymerase, which they are thought to inhibit . This results in the accumulation of free heme, which is toxic to parasites .
Cellular Effects
This compound compounds have been shown to have effects on various types of cells and cellular processes . For example, they have been found to depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension . They also depress respiration and can cause diplopia, dizziness, and nausea .
Molecular Mechanism
The mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its derivatives have been observed over time . These compounds have shown high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models were not found in the search results, it is known that the effects of this compound can vary with different dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways . It is thought to inhibit heme polymerase activity, which plays a role in heme metabolism .
Transport and Distribution
Once inside the cell, this compound becomes protonated and, as a consequence, membrane impermeable and becomes trapped in the acidic compartment of the parasite .
Subcellular Localization
The specific subcellular localization of this compound was not found in the search results. It is known that once inside the cell, the compound becomes trapped in the acidic compartment of the parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters to form 4-hydroxyquinolines, which are then converted to 4-aminoquinolines .
Industrial Production Methods: Industrial production of this compound and its derivatives often involves large-scale chemical synthesis using cost-effective and efficient methods. The process generally includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone-imine derivatives.
Reduction: Reduction reactions can modify the quinoline ring, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly at the amino group, can produce a wide range of derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkylating and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include a variety of this compound derivatives, each with unique pharmacological properties. For example, chloroquine and amodiaquine are well-known antimalarial agents derived from this compound .
Scientific Research Applications
4-Aminoquinoline and its derivatives have a broad range of scientific research applications:
Chemistry: Used as precursors in the synthesis of complex organic compounds.
Biology: Studied for their interactions with biological macromolecules and cellular processes.
Medicine: Primarily used in the treatment of malaria.
Industry: Employed in the development of new pharmaceuticals and as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Chloroquine: A widely used antimalarial drug with a similar mechanism of action.
Amodiaquine: Another antimalarial agent effective against chloroquine-resistant strains.
Hydroxychloroquine: Used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus.
Uniqueness: 4-Aminoquinoline is unique due to its versatility in forming various derivatives with distinct pharmacological activities. Its derivatives have been crucial in the fight against malaria and are continually being explored for their potential in treating other diseases .
By understanding the detailed properties and applications of this compound, researchers can continue to develop new and effective treatments for a variety of diseases.
Properties
IUPAC Name |
quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRLEXKXQRZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206491 | |
Record name | 4-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-68-7 | |
Record name | 4-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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